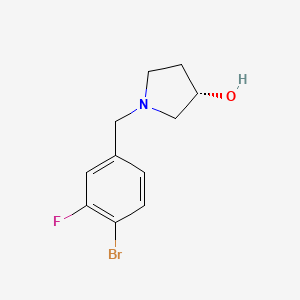
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-bromo-3-fluorobenzyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the 4-Bromo-3-fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide, such as 4-bromo-3-fluorobenzyl chloride, onto the pyrrolidine ring.
Hydroxylation at the 3-Position: The hydroxyl group can be introduced through a selective oxidation reaction, using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring using reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Sodium azide, thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or reduced aromatic rings.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: To study the effects of fluorinated and brominated compounds on biological systems.
Industrial Applications: As a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group at the 3-position may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(4-Chloro-3-fluoro-benzyl)-pyrrolidin-3-ol: Similar structure with a chlorine atom instead of bromine.
(3S)-1-(4-Bromo-3-chloro-benzyl)-pyrrolidin-3-ol: Similar structure with a chlorine atom instead of fluorine.
(3S)-1-(4-Bromo-3-methyl-benzyl)-pyrrolidin-3-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol is unique due to the combination of bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
(3S)-1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m0/s1 |
InChI Key |
RFKBVHHACGGUIM-VIFPVBQESA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=C(C=C2)Br)F |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


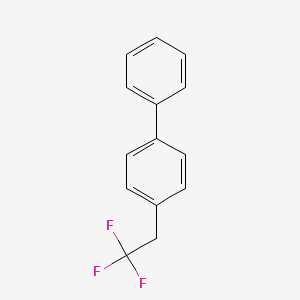
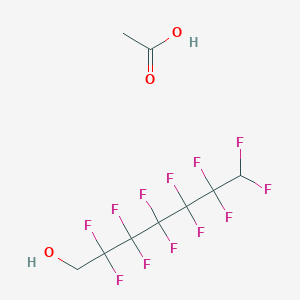
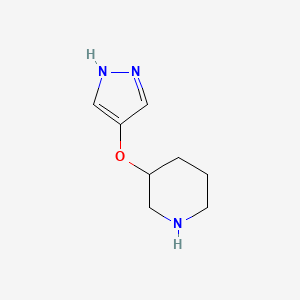
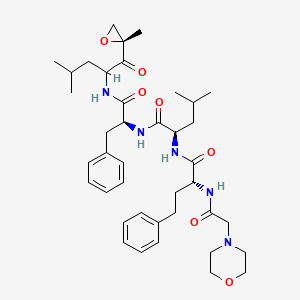
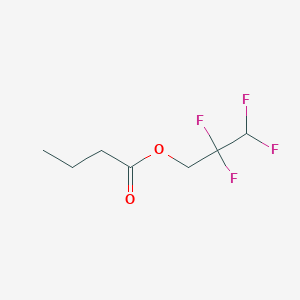

![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)
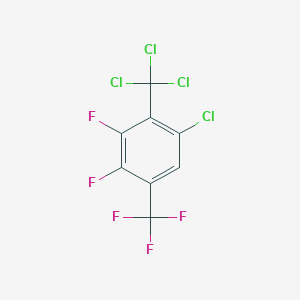
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)

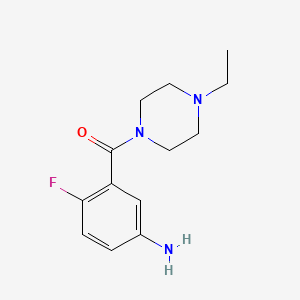
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)
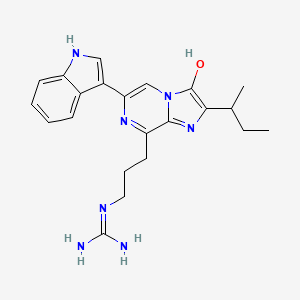
![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
